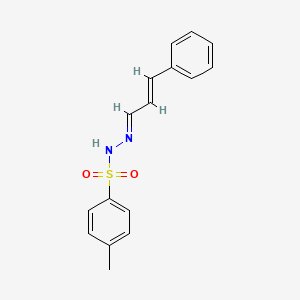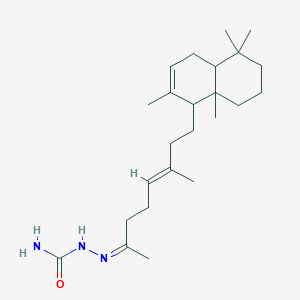![molecular formula C16H19N3O3 B5358950 2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline](/img/structure/B5358950.png)
2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in animal models of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of glutamate receptors in synaptic plasticity, learning, and memory.
Wirkmechanismus
2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline is a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This results in the inhibition of excitatory synaptic transmission, which is critical for maintaining the balance between excitation and inhibition in the brain.
Biochemical and Physiological Effects
The inhibition of excitatory synaptic transmission by this compound has several biochemical and physiological effects. It reduces the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward pathways. It also regulates the activity of ion channels and receptors, which are critical for neuronal signaling and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline has several advantages for lab experiments, including its potency and selectivity for the AMPA receptors, which allows for specific targeting of glutamate receptors. It also has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline in scientific research. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases. This compound has been shown to be effective in animal models of Alzheimer's and Parkinson's, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the ionotropic glutamate receptors that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. Its mechanism of action involves the inhibition of excitatory synaptic transmission, which has several biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, and further studies are needed to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline involves several steps, including the reaction of 2,3-dimethoxyquinoxaline with morpholine, followed by acylation with 3-bromo-2-oxopropionic acid. The final product is obtained through a series of purification and isolation steps. The purity of this compound is critical for its use in scientific research, and various analytical techniques such as HPLC and NMR are used to ensure its quality.
Eigenschaften
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-16-14(17-12-4-2-3-5-13(12)18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIHLSRQOAQRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)
![N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5358888.png)

![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5358955.png)
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)
![7-acetyl-6-(2-chloro-6-fluorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358967.png)

![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B5358975.png)